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A Spectroscopic Comparison of (S) and (R) Enantiomers of 5-Oxo-2-tetrahydrofurancarboxylic

Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the (S)- and (R)-enantiomers of 5-

Oxo-2-tetrahydrofurancarboxylic acid, a chiral building block relevant in organic synthesis. As

enantiomers, these molecules exhibit identical physical properties and spectroscopic behavior

in achiral environments. Their differentiation is primarily achieved through interaction with

plane-polarized light or chiral agents. This document summarizes key spectroscopic data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS),

and chiroptical methods, supported by experimental protocols.

Data Presentation
The spectroscopic data for the enantiomers of 5-Oxo-2-tetrahydrofurancarboxylic acid are

fundamentally identical in achiral solvents. The primary distinguishing feature is the sign of their

specific optical rotation.

Table 1: ¹H NMR Spectroscopic Data
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The ¹H NMR spectra of (S) and (R) enantiomers are identical. The observed chemical shifts

may vary slightly based on the solvent used.

Proton

Assignment

(S)-Enantiomer

Chemical Shift

(δ ppm) in

CDCl₃[1]

(R)-Enantiomer

Chemical Shift

(δ ppm) in

CD₃OD[2]

Multiplicity Integration

H2 (CH) 5.09 4.20 Multiplet (m) 1H

H3, H4 (CH₂) 2.27-2.65 1.8-2.3 Multiplet (m) 4H (total)

COOH 9.12-9.55 Not reported Multiplet (m) 1H

Note: The broad signal for the carboxylic acid proton (COOH) may not always be observed or

may vary significantly depending on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Experimental ¹³C NMR data is not readily available in the searched literature. However, the

spectra for both enantiomers are expected to be identical. Predicted chemical shifts based on

the structure are provided below.

Carbon Assignment Typical Chemical Shift Range (δ ppm)

C5 (Lactone C=O) 175-180

C2 (CH) 75-80

C=O (Carboxylic Acid) 170-175

C3, C4 (CH₂) 25-35

Table 3: IR Spectroscopic Data
Specific IR spectra are not detailed in the available literature, but the key absorption bands for

the functional groups present in 5-Oxo-2-tetrahydrofurancarboxylic acid are well-established.

The IR spectra for both enantiomers will be identical.
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Functional Group Vibrational Mode
Expected Absorption

Range (cm⁻¹)
Intensity

Carboxylic Acid O-H Stretch 2500-3300 Strong, Very Broad

Lactone C=O Stretch ~1770 Strong

Carboxylic Acid C=O Stretch ~1710 Strong

C-O Stretch 1210-1320 Strong

O-H Bend 1395-1440 Medium

Table 4: Mass Spectrometry Data
As enantiomers have the same molecular weight, their mass spectra are identical.

Technique Ionization Mode
(S)-Enantiomer

[M+H]⁺ (m/z)[1]
(R)-Enantiomer

[M+H]⁺ (m/z)

ESI-MS Positive 130.9 Expected: 130.9

Table 5: Chiroptical Properties
The defining difference between the (S) and (R) enantiomers is their interaction with plane-

polarized light, which is equal in magnitude but opposite in direction.

Property (S)-(+)-Enantiomer (R)-(-)-Enantiomer

Specific Rotation [α]D +14° (c=5 in methanol) -14° (c=5 in methanol)[2]

Optical Purity (ee) 99% (GLC) 97% (GLC)

Experimental Protocols
Synthesis of (S)- and (R)-5-Oxo-2-
tetrahydrofurancarboxylic Acid
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The enantiomers are commonly synthesized from the corresponding enantiomers of glutamic

acid via diazotization, which proceeds with retention of stereochemistry.[1]

Starting Material: L-Glutamic acid for the (S)-enantiomer or D-glutamic acid for the (R)-

enantiomer.

Reaction: The glutamic acid is dissolved in an aqueous solution. An aqueous solution of

sodium nitrite (NaNO₂) is added slowly at a reduced temperature (e.g., -5°C to 0°C) in the

presence of an acid (e.g., HCl).

Stirring: The reaction mixture is stirred for an extended period (e.g., 12 hours) at room

temperature to ensure complete reaction.

Workup: The water is removed under reduced pressure (vacuum evaporation).

Extraction: The resulting residue is dissolved in a suitable organic solvent, such as ethyl

acetate, and washed.

Purification: The organic layer is dried (e.g., over Na₂SO₄), filtered, and concentrated under

vacuum to yield the final product.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400

MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to a standard.

Infrared Spectroscopy: IR spectra are typically obtained using an FTIR spectrometer with an

Attenuated Total Reflectance (ATR) accessory for solid or oil samples. The spectrum is

recorded over a range of approximately 4000-400 cm⁻¹.

Mass Spectrometry: ESI-MS is performed by dissolving the sample in a suitable solvent

(e.g., methanol) and introducing it into the mass spectrometer. The data is collected in

positive or negative ion mode to determine the mass-to-charge ratio of the molecular ion.

Polarimetry: Optical rotation is measured using a polarimeter. The sample is dissolved in a

specified solvent (e.g., methanol) at a known concentration. The rotation of plane-polarized
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light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20°C).
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Click to download full resolution via product page

Caption: General workflow for the synthesis of 5-Oxo-2-tetrahydrofurancarboxylic acid.
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Caption: Workflow for the spectroscopic and chiroptical analysis of the enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of 5-Oxo-2-tetrahydrofurancarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at:
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enantiomers-of-5-oxo-2-tetrahydrofurancarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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